5-Fluoro-alpha-methyltryptamine

Catalog No.
S592439
CAS No.
712-08-3
M.F
C11H13FN2
M. Wt
192.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-alpha-methyltryptamine

CAS Number

712-08-3

Product Name

5-Fluoro-alpha-methyltryptamine

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

InChI

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3

InChI Key

CTGFDWBZMCPVED-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N

Synonyms

5-fluoro-alpha-methyltryptamine, 5-fluoro-alpha-methyltryptamine hydrochloride, 5-fluoro-alpha-methyltryptamine, monohydrochloride

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N

5-Fluoro-alpha-methyltryptamine is a synthetic compound belonging to the tryptamine family, structurally related to alpha-methyltryptamine. It is recognized for its stimulant, entactogen, and psychedelic properties. The compound acts primarily as a serotonin-norepinephrine-dopamine releasing agent and exhibits significant activity as a 5-HT2A receptor agonist and a potent monoamine oxidase A inhibitor. Its chemical structure includes a fluorine atom at the 5-position of the indole ring, which contributes to its unique pharmacological profile .

The mechanism of action of 5-F-AMT is not fully understood. In vitro (laboratory) studies suggest it may interact with multiple neurotransmitter systems []. It has been shown to increase the release of serotonin, norepinephrine, and dopamine, neurotransmitters involved in mood, cognition, and reward processing []. Additionally, 5-F-AMT may act as a potent inhibitor of monoamine oxidase-A (MAO-A), an enzyme that breaks down these neurotransmitters []. This combined effect could potentially lead to elevated neurotransmitter levels and contribute to its psychedelic and stimulant properties.

  • Oxidation: The compound can be oxidized to form oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield its reduced forms, commonly utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can be replaced with other functional groups under specific conditions, facilitated by nucleophilic substitution reactions .

The biological activity of 5-Fluoro-alpha-methyltryptamine is characterized by its interaction with neurotransmitter systems:

  • Serotonin Release: It significantly increases serotonin levels by acting as a releasing agent and a 5-HT2A receptor agonist.
  • Dopamine and Norepinephrine Release: The compound also enhances the release of dopamine and norepinephrine, making it a dual-action agent in neurotransmitter modulation .

Research indicates that it can lead to altered neurotransmitter release and uptake, impacting various cellular functions and potentially influencing mood and perception.

The synthesis of 5-Fluoro-alpha-methyltryptamine typically involves several steps:

  • Preparation of 5-Fluoroindole: This serves as the starting material.
  • Alkylation: The 5-fluoroindole is alkylated with an appropriate alkylating agent to introduce the alpha-methyl group.
  • Amination: The resulting intermediate undergoes amination to introduce the amine group at the alpha position.

These reactions are usually conducted in an inert atmosphere using strong bases like sodium hydride and solvents such as dimethylformamide .

Interaction studies have demonstrated that 5-Fluoro-alpha-methyltryptamine acts as a reversible, competitive inhibitor of monoamine oxidase A. This inhibition leads to increased concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, influencing various central nervous system processes . Additionally, it has been shown to interact with multiple serotonin receptor subtypes, particularly enhancing signaling through the 5-HT2A receptor.

5-Fluoro-alpha-methyltryptamine shares structural similarities with several other compounds in the tryptamine family. Here are some notable comparisons:

CompoundStructural FeaturesUnique Properties
Alpha-MethyltryptamineMethyl group at alpha carbonLess potent MAO-A inhibition compared to 5-Fluoro-alpha-methyltryptamine .
5-Chloro-alpha-methyltryptamineChlorine atom at 5-positionExhibits enhanced potency as a 5-HT2A agonist .
5-Fluoro-alpha-ethyltryptamineEthyl group instead of methylDifferent pharmacokinetic profile; less potent than its methyl counterpart .
6-Fluoro-alpha-methyltryptamineFluorine atom at 6-positionPotentially different receptor affinity profiles compared to 5-fluoro variant .
7-Chloro-alpha-methyltryptamineChlorine atom at 7-positionMay exhibit different effects on neurotransmitter release compared to other analogs .

These comparisons highlight the unique position of 5-Fluoro-alpha-methyltryptamine within the tryptamine family, particularly regarding its potency and interaction with monoamines.

XLogP3

1.1

Related CAS

95173-09-4 (unspecified hydrochloride)

Wikipedia

5-Fluoro-AMT

Dates

Last modified: 08-15-2023

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